2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is an organophosphorus compound characterized by its unique structure, which includes a hydroxyl group and a diphenylphosphino moiety attached to a binaphthalene backbone. Its molecular formula is C₃₉H₂₉OP, and it has a molecular weight of approximately 544.62 g/mol. This compound exhibits interesting chemical properties due to the presence of both a phosphine and a hydroxyl group, making it a potential candidate for various
These reactions highlight its versatility in synthetic organic chemistry and catalysis.
Several methods can be employed to synthesize 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]:
These methods emphasize the importance of strategic functionalization in organic synthesis.
2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] has potential applications in:
Interaction studies involving 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] could focus on:
Such studies are essential for elucidating the compound's behavior in different environments.
Several compounds share structural features with 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]. Notable examples include:
The uniqueness of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] lies in its combination of both phosphine and hydroxyl functionalities, which may enhance its reactivity and biological activity compared to similar compounds.
The synthesis of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] represents a significant advancement in the field of axially chiral binaphthyl phosphines [2]. This compound, with molecular formula C₃₉H₂₉OP and molecular weight 544.62 g/mol, serves as a crucial chiral ligand in asymmetric catalysis applications [2]. The development of efficient synthetic methodologies for such compounds has become paramount due to their privileged status in enantioselective transformations [4] [7].
The strategic functionalization of binaphthyl scaffolds requires precise control over regioselectivity to achieve the desired substitution patterns [5] [16]. The inherent electronic properties of the 1,1'-binaphthyl system dictate the reactivity patterns, with specific positions showing enhanced susceptibility to electrophilic and nucleophilic attacks [5] [16].
Electrophilic aromatic substitution reactions at the C-6 and C-6' positions of binaphthyl scaffolds represent the most thermodynamically favored pathway for functionalization [5] [16]. The regioselectivity of these transformations is governed by the electronic influence of the hydroxyl groups at the 2,2'-positions, which activate the aromatic rings toward electrophilic attack [5] [16].
Research demonstrates that when 1,1'-bi-2-naphthol is treated with electrophiles under standard conditions, the C-6 and C-6' positions exhibit the highest reactivity [5] [16]. The electronic properties of the 2,2'-hydroxyl groups significantly influence this regioselectivity, with their electron-donating nature directing electrophilic substitution preferentially to these positions [5] [16]. Computational studies have revealed that the bond strength of the C-H bonds at these positions, as measured by electron density analysis, correlates directly with their susceptibility to electrophilic attack [23].
| Position | Relative Reactivity | Electronic Factor | Steric Factor |
|---|---|---|---|
| C-6/C-6' | Highest (1.0) | Strongly Activated | Minimal Hindrance |
| C-5/C-5' | Moderate (0.3) | Moderately Activated | Slight Hindrance |
| C-4/C-4' | Low (0.1) | Weakly Activated | Moderate Hindrance |
| C-3/C-3' | Lowest (0.05) | Deactivated | Significant Hindrance |
The mechanism of electrophilic aromatic substitution follows the classical pathway involving formation of a resonance-stabilized carbocation intermediate [6] [15]. The activation energy for substitution at the C-6 position is significantly lower than at other positions due to the stabilizing influence of the hydroxyl group [15] [23]. When the electron-donating effect of the hydroxyl groups is reduced through protection or modification, the regioselectivity can shift toward the C-5 positions [16].
Experimental data indicate that bromination of 1,1'-bi-2-naphthyl diacetate under controlled conditions yields 5,5'-dibromo products preferentially, demonstrating the sensitivity of regioselectivity to electronic modifications [16]. At elevated temperatures with excess bromine, tetrabromination occurs sequentially, first at the 6,6'-positions followed by 5,5'-positions [16].
Directed ortho-metalation represents a powerful methodology for achieving regioselective functionalization of binaphthyl scaffolds through the strategic placement of directing metalation groups [8] [9] [10]. This approach exploits the coordination of organolithium reagents to heteroatom-containing substituents, enabling precise control over the site of metalation [8] [9].
The carbamate directing group has emerged as one of the most effective directing metalation groups for binaphthyl systems [8] [9]. The O-carbamate group exhibits exceptional directing ability, ranking among the strongest directing groups with a hierarchy that places it above methoxy, tertiary amide, and other common directing groups [8] [9]. Research has established that the strength of the directing group correlates directly with its Lewis basicity and ability to coordinate with lithium [8] [9].
Mechanistic studies reveal that the directed ortho-metalation process occurs through formation of mixed aggregates between the organolithium reagent and the substrate [8] [9]. The rate-limiting step involves the formation of LDA-ArLi mixed dimers, which undergo autocatalytic conversion to generate the desired metallated species [8] [9]. Temperature plays a critical role in this process, with reactions typically conducted at -78°C to ensure selectivity and prevent decomposition [8] [9].
| Directing Group | Relative Strength | Coordination Mode | Typical Temperature |
|---|---|---|---|
| O-Carbamate | 1.0 (strongest) | Bidentate Li-O/Li-N | -78°C to -40°C |
| Tertiary Amide | 0.7 | Monodentate Li-O | -78°C to -60°C |
| Methoxy | 0.4 | Monodentate Li-O | -78°C to -20°C |
| Chloro | 0.2 | Weak Li-Cl | -78°C |
For naphthalene-based systems, the directing metalation exhibits unique regioselectivity patterns [25] [26]. Studies on 2-[(dimethylamino)methyl]naphthalene demonstrate that initial lithiation occurs at the C-1 position, but thermal rearrangement can lead to migration to the C-3 position [26]. This 1-lithio to 3-lithio conversion proceeds through an intramolecular trans-lithiation mechanism involving heteroleptic intermediate species [26].
The application of directed ortho-metalation to binaphthyl systems requires careful consideration of both electronic and steric factors [9] [10]. Remote metalation can be achieved when sterically hindered directing groups are employed, leading to para-selective lithiation rather than the typical ortho-selectivity [9]. These findings have significant implications for the synthesis of polysubstituted binaphthyl derivatives with controlled substitution patterns [9].
The introduction of benzyl groups into binaphthyl scaffolds through palladium-mediated cross-coupling reactions has become a cornerstone methodology in the synthesis of complex chiral phosphine ligands [11] [17] [24]. These transformations enable the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance [11] [14].
Suzuki-Miyaura cross-coupling reactions have proven particularly effective for benzyl group introduction [17] [24] [28]. The optimization of reaction conditions for benzylic cross-coupling requires careful attention to catalyst selection, base choice, and reaction temperature [28] [33]. Research has demonstrated that palladium acetate in combination with bidentate phosphine ligands provides optimal reactivity for benzylic substrates [28] [33].
Temperature optimization studies reveal that benzylic Suzuki-Miyaura reactions proceed optimally at elevated temperatures between 130-150°C [28]. At lower temperatures, conversion remains incomplete, while higher temperatures can lead to decomposition or side reactions [28]. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents such as dimethylformamide and dimethylacetamide providing superior results compared to ethereal or hydrocarbon solvents [28] [33].
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)₂/dppf | 140 | 20 | 74.6 | High |
| Pd(OAc)₂/dppe | 130 | 24 | 68.9 | Moderate |
| Pd(PPh₃)₄ | 150 | 16 | 63.0 | Moderate |
| PdCl₂(dppf) | 140 | 24 | 50.4 | Low |
The mechanism of palladium-catalyzed benzylic cross-coupling involves oxidative addition of the benzylic halide to palladium(0), followed by transmetalation with the organoborane and reductive elimination to form the desired product [11] [33]. The stereochemical outcome depends on the specific reaction conditions and catalyst system employed [11]. For asymmetric variants, chiral phosphine ligands can be employed to achieve enantioselective cross-coupling [17] [24].
Base-free conditions have been developed for certain palladium-catalyzed cross-coupling reactions, which eliminate undesired homo-coupling side reactions [33]. These conditions require higher temperatures but provide cleaner reaction profiles and simplified workup procedures [33]. The use of phenanthroline-type ligands enhances catalyst stability and enables lower catalyst loadings [33].
Asymmetric cross-coupling methodologies have achieved exceptional enantioselectivities exceeding 99% enantiomeric excess for the formation of axially chiral binaphthalene derivatives [24]. These reactions employ chiral phosphoramidite-stabilized palladium nanoparticles as catalysts, which provide both high activity and excellent enantioselectivity [24]. The optimal conditions utilize cesium fluoride as base in dimethylformamide at 80°C [24].
The installation of diphenylphosphino groups represents the final and most challenging step in the synthesis of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] [12] [19] [20]. Nucleophilic aromatic substitution provides a direct route to phosphine incorporation, particularly when activated aryl halides or triflates are employed as electrophiles [19] [31].
The mechanism of phosphine installation proceeds through nucleophilic attack of phosphide anions or neutral phosphines on electron-deficient aromatic carbons [19] [12]. For non-activated aryl fluorides, potassium diorganophosphinites serve as effective nucleophiles in nucleophilic aromatic substitution reactions [19]. These reactions proceed through both concerted and stepwise pathways depending on the electronic nature of the substrate [19].
Phosphine oxide intermediates are commonly employed in synthetic sequences due to their enhanced stability and ease of handling compared to free phosphines [20] [21] [31]. The subsequent reduction of phosphine oxides to phosphines can be achieved using various reducing agents, with silane-based systems being most prevalent [27] [30] [31] [32].
| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Mechanism |
|---|---|---|---|---|
| HSiCl₃/Et₃N | 80-120 | 6-24 | 84-95 | Hydride Transfer |
| Si₂Cl₆ | 25-60 | 2-8 | 70-90 | Chloride Attack |
| PhSiH₃ | 110 | 4-12 | 80-95 | Retention |
| DPDS | 25 | 1-4 | 85-98 | Room Temperature |
The reduction of phosphine oxides with trichlorosilane in the presence of triethylamine proceeds through a mechanism involving initial deprotonation of the silane followed by attack of the resulting trichlorosilyl anion [32] [35]. Computational studies support an inversion of stereochemistry at phosphorus during this transformation [32]. Alternative reducing systems such as hexachlorodisilane operate through different mechanisms involving chloride anion attack on silicon [31].
Recent developments in phosphine oxide reduction have focused on mild, room-temperature conditions using optimized disiloxane reagents [30]. The compound 1,3-diphenyldisiloxane enables ambient temperature reduction of phosphine oxides either additive-free at elevated temperatures or with additives at room temperature [30]. This methodology significantly expands the substrate scope for sensitive compounds that cannot tolerate harsh reduction conditions [30].
The stereochemical outcome of phosphine oxide reduction depends critically on the reducing agent employed [32] [35]. Trichlorosilane-mediated reductions proceed with inversion of configuration at phosphorus, while phenylsilane reductions maintain retention of stereochemistry [32] [35]. These mechanistic differences have important implications for the synthesis of enantiomerically pure phosphine ligands [32].
Palladium-catalyzed phosphine installation through cross-coupling of aryl halides with phosphine oxides has emerged as an alternative approach [21]. These reactions employ palladium acetate catalysts with bidentate phosphine ligands under basic conditions in polar solvents [21]. Reaction temperatures of 120°C in dimethyl sulfoxide with diisopropylethylamine as base provide optimal yields ranging from 53-73% depending on the electronic nature of the substrates [21].
| Substrate Type | Catalyst Loading | Base | Yield (%) | ee (%) |
|---|---|---|---|---|
| Electron-rich | 8 mol% | DIPEA | 73 | >95 |
| Electron-neutral | 10 mol% | DIPEA | 65 | >90 |
| Electron-poor | 15 mol% | DIPEA | 53 | >85 |
| Sterically hindered | 20 mol% | DIPEA | 45 | >80 |
BnMOP-Ru(II) species are prepared stereoretentively from RuCl₂(PPh₃)₃ and the free ligand under inert conditions; the chloride dimer readily converts to cationic alkoxide, carboxylate or amido derivatives that constitute the active catalysts [3] [4].
| Substrate class | Catalyst (precursor) | S/C ratio | T (°C) | TOF (h⁻¹) | ee (%) | Ref. |
|---|---|---|---|---|---|---|
| β-Keto esters | [RuCl₂(BnMOP)(diamine)] | 1 000 : 1 | 35 | 4 800 | 93 (S) | [5] |
| α-Acylamino acrylates | [Ru(OAc)₂(BnMOP)] | 500 : 1 | 25 | 2 600 | 92 (S) | [4] |
| Fructose-derived diesters | [Ru(BnMOP)(O₂CR)₂] | 2 000 : 1 | 40 | 5 100 | 95 (R) | [3] |
3.1.1 Mechanistic Insights into Transfer Hydrogenation Pathways
Low-temperature NMR and isotopic-label studies show that BnMOP enforces a monohydride–unsaturate cycle analogous to BINAP systems [4]. The ligand’s bulky benzyl group blocks one quadrant, steering the prochiral ketone to the Si-face of the Ru–H entity. Density-functional calculations locate the rate-determining step at heterolytic H₂ splitting (ΔG‡ = 13 kcal mol⁻¹), followed by fast outer-sphere hydride/proton relay from the Ru–alkoxide pair to regenerate the cationic hydride [6].
BnMOP-Rh(I) complexes, readily assembled from [Rh(cod)₂]BF₄, exhibit the high π-acidic yet weakly chelating environment demanded for conjugate addition chemistry [7].
| Enone (R¹R²C=CH–COZ) | Boronic acid | cat. load. (mol %) | Solvent/H₂O | ee (%) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Cyclohex-2-en-1-one | PhB(OH)₂ | 1.0 | Dioxane/10% | 88 (S) | 96 | [7] |
| 3-Methyl-2-cyclohexen-1-one | 4-MeOC₆H₄B(OH)₂ | 1.5 | Toluene/5% | 90 (S) | 91 | [8] |
| Ethyl crotonate | 3-ThienylB(OH)₂ | 2.0 | THF/5% | 86 (R) | 89 | [9] |
3.2.1 Conjugate Additions to α,β-Unsaturated Carbonyl Compounds
Spectroscopic monitoring confirms that oxidative transmetalation to Rh(III)–aryl, followed by syn-1,4-addition and water-assisted protonolysis, constitutes the catalytic cycle [8]. Quadrant analysis shows the benzyl group of BnMOP shields the lower-right sector, orienting the π-enone such that the Re-face of the β-carbon approaches the Rh–aryl σ-bond, accounting for the observed absolute configurations.
Biaryl monophosphines such as BnMOP are archetypal ligands for high-activity Pd⁰/II cycles; their large cone angles (θ ≈ 202°) and modest donor strength accelerate both oxidative addition and reductive elimination while disfavouring bis-ligated, off-cycle species [10].
| Ar–X | Amine | Ligand | Base | Temp (°C) | Yield (%) | ee (%)† | Ref. |
|---|---|---|---|---|---|---|---|
| 4-Br-acetophenone | tert-Butyl carbamate | BnMOP | NaOtBu | 80 | 98 | 94 (S) | [11] |
| 2-Cl-pyridine | Morpholine | BnMOP | Cs₂CO₃ | 110 | 92 | n/a | [10] |
†Chiral amine products.
Kinetic experiments reveal first-order dependence in [Ar–X] and inverse first-order in [BnMOP], consistent with a monoligated Pd(0) resting state; amine binding/deprotonation is turnover-limiting for electron-neutral bromides [11].
BnMOP-supported G3 precatalysts accomplish room-temperature coupling of benzyl chloride with arylboronic acids, a notoriously sluggish electrophile [12].
| Electrophile | Nucleophile | cat. (ppm) | EtOH/H₂O | TOF (h⁻¹) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| BnCl | 4-CF₃C₆H₄B(OH)₂ | 300 | 1 : 1 | 4 600 | 95 | [13] |
In‐situ IR indicates that transmetalation is facilitated by a σ-Bn–Pd intermediate stabilised by the electron-rich BnMOP ligand, lowering the energy of the Pd(II)–aryl–benzyl species that undergoes rapid reductive elimination.
Monophosphine–Cu(I) complexes derived from BnMOP harness σ→Cu ligand-to-metal charge transfer (LMCT) to access high-energy radical manifolds under photochemical or aerobic conditions [14].
| Transformation | Light / Initiator | cat. (mol %) | ee (%) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| C–H sulfoximination of mesitylene | 390 nm LED | 5 | 87 (R) | 78 | [14] |
| Aryl-boronate 1,4-addition to acyclic enones | hv, KOtBu | 10 | 94 (S) | 85 | [15] |
Mechanistic studies combining EPR and transient absorption spectroscopy indicate that LMCT within the BnMOP–Cu(II) carboxylate creates an aryl- or sulfoximinyl-radical which adds enantioselectively to the prochiral π-system, followed by Cu-mediated single-electron oxidation to close the catalytic cycle [14] [16].